

Application Notes and Protocols for 1-(t-Boc-Aminooxy)-3-aminooxy-propane

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Compound of Interest		
Compound Name:	1-(t-Boc-Aminooxy)-3-aminooxy-	
	propane	
Cat. No.:	B604939	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(t-Boc-Aminooxy)-3-aminooxy-propane is a bifunctional, alkyl-based linker widely utilized in the fields of chemical biology, drug development, and proteomics.[1][2] Its structure features two key reactive groups: a free aminooxy group (-ONH2) and a second aminooxy group protected by a tert-butyloxycarbonyl (t-Boc) moiety.[3][4] This configuration allows for a sequential and controlled two-step conjugation strategy.

The primary application of this linker is in the synthesis of complex bioconjugates, such as PROteolysis TArgeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][5] The free aminooxy group can first be reacted with a carbonyl-containing molecule. Subsequently, the t-Boc group is removed under acidic conditions to reveal the second aminooxy group, which is then available for conjugation to another carbonyl-containing molecule.[5][6] This process relies on the formation of a stable oxime bond, a highly chemoselective reaction that proceeds efficiently under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[7]

Core Chemical Principles

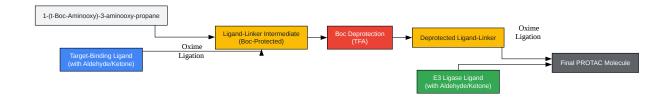
The utility of **1-(t-Boc-Aminooxy)-3-aminooxy-propane** is centered on two fundamental chemical transformations: Boc deprotection and oxime ligation.



- Boc Group Deprotection: The t-Boc group is a robust protecting group for amines and aminooxy functionalities, stable under basic and nucleophilic conditions.[5] Its primary advantage is its facile and clean removal under acidic conditions, typically with trifluoroacetic acid (TFA).[6] The acid catalyzes the cleavage of the Boc group, releasing the free aminooxy group as a salt, along with isobutylene and carbon dioxide as byproducts.[5][8]
- Oxime Ligation: This reaction forms a stable oxime bond (C=N-O) between an aminooxy group and a carbonyl group (an aldehyde or ketone).[9] It is a cornerstone of bioconjugation due to its high chemoselectivity, meaning the reactive partners do not cross-react with other functional groups typically found in biomolecules like proteins and peptides.[7] The reaction is efficient in aqueous buffers, biocompatible, and results in a linkage that is significantly more stable than imine or hydrazone bonds at physiological pH.[7][10]

Key Applications and Workflows Synthesis of PROTACs

1-(t-Boc-Aminooxy)-3-aminooxy-propane is an ideal linker for constructing PROTACs, which are heterobifunctional molecules designed to induce the degradation of a specific target protein. The linker serves to connect a ligand that binds to the target protein (the "warhead") with a ligand that recruits an E3 ubiquitin ligase.



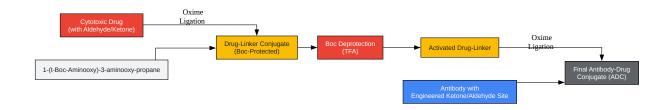
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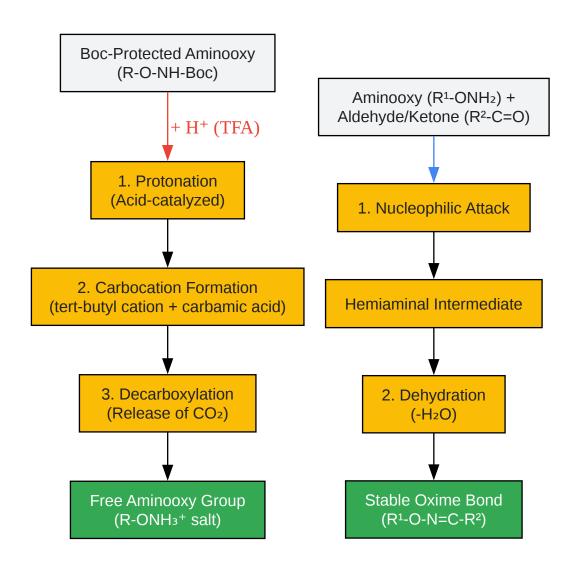
PROTAC synthesis workflow using the bifunctional linker.

Synthesis of Antibody-Drug Conjugates (ADCs)



ADCs are targeted therapeutics that deliver a potent cytotoxic drug specifically to cancer cells. Oxime ligation is a preferred method for creating stable, site-specific ADCs.[11] The linker can be used to attach a drug to an antibody that has been engineered or modified to contain a reactive aldehyde or ketone group.







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